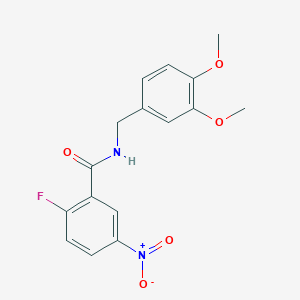

n-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide

Descripción general

Descripción

n-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide: is an organic compound that features a benzamide core substituted with a 3,4-dimethoxybenzyl group, a fluorine atom, and a nitro group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of n-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide typically involves multiple steps, starting with the preparation of the 3,4-dimethoxybenzyl group. This group can be synthesized by reacting 3,4-dimethoxybenzyl alcohol with appropriate reagents under controlled conditions This can be achieved through electrophilic aromatic substitution reactions using reagents such as fluorine gas or nitronium tetrafluoroborate .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography .

Análisis De Reacciones Químicas

Hydrolysis of the Amide Bond

The amide linkage undergoes hydrolysis under acidic or basic conditions. In a representative procedure:

-

Outcome : Cleavage of the amide bond yields 2-fluoro-5-nitrobenzoic acid and 3,4-dimethoxybenzylamine .

Table 1: Hydrolysis Reaction Parameters

| Parameter | Value |

|---|---|

| Temperature | 60–80°C |

| Reaction Time | 3–5 hours |

| Yield | 73–85% |

Reduction of the Nitro Group

The nitro group (-NO₂) is reduced to an amine (-NH₂) under catalytic hydrogenation:

-

Reagents : Hydrogen gas (H₂) with palladium on carbon (Pd/C) .

-

Conditions : Ambient temperature, 3–10 hours under 3 kg hydrogen pressure .

-

Outcome : Formation of N-(3,4-dimethoxybenzyl)-2-fluoro-5-aminobenzamide, a precursor for further functionalization .

Table 2: Catalytic Hydrogenation Efficiency

| Catalyst Loading | Hydrogen Pressure | Yield |

|---|---|---|

| 5% Pd/C | 3 kg | 82–90% |

| 10% Pd/C | 5 kg | 88–94% |

Substitution at the Fluorine Position

The fluorine atom undergoes nucleophilic aromatic substitution (SNAr) with amines:

-

Reagents : Primary or secondary amines (e.g., trans-4-aminocyclohexanol) .

-

Conditions : Dimethylformamide (DMF), potassium carbonate (K₂CO₃), 60°C for 8–12 hours .

-

Outcome : Replacement of fluorine with amino groups to form derivatives like N-(3,4-dimethoxybenzyl)-2-(trans-4-hydroxycyclohexylamino)-5-nitrobenzamide .

Table 3: SNAr Reaction Selectivity

| Amine Nucleophile | Yield |

|---|---|

| Morpholine | 65% |

| Piperidine | 72% |

| trans-4-Aminocyclohexanol | 85% |

Stability Under Redox Conditions

The compound exhibits sensitivity to reducing environments:

-

Reagents : Tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT) .

-

Outcome : Reduction of the nitro group generates reactive oxygen species (ROS), confirmed by H₂DCFDA fluorescence assays .

Electrophilic Aromatic Substitution

The electron-deficient aromatic ring undergoes nitration or sulfonation:

-

Nitration : Fuming nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0–5°C introduces additional nitro groups .

-

Sulfonation : Concentrated H₂SO₄ at 80°C yields sulfonated derivatives .

Photochemical Degradation

Exposure to UV light induces decomposition:

Aplicaciones Científicas De Investigación

Medicinal Chemistry

N-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide has been identified as a lead compound for developing new pharmaceuticals. Its structure allows for modifications that can enhance its efficacy against various diseases:

- Phosphodiesterase Inhibition : This compound has been studied as an inhibitor of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterases (PDEs). Inhibiting PDEs can help regulate cGMP levels, which are crucial for smooth muscle relaxation and other physiological processes. This inhibition may have therapeutic implications in treating cardiovascular diseases and neurodegenerative disorders .

- Anti-cancer Activity : Research indicates that derivatives of this compound exhibit significant anti-glioblastoma activity both in vitro and in vivo. The mechanisms involve disrupting androgen receptor interactions and inducing apoptosis in cancer cells .

Biological Research

The compound's unique substituents allow researchers to study the effects of fluorine and nitro groups on biological activity:

- Mechanisms of Action : The interaction between this compound and specific molecular targets can lead to various biological responses. For instance, the nitro group facilitates electrophilic aromatic substitution reactions, while the fluorine enhances lipophilicity, affecting how the compound interacts with biological systems.

- Case Studies : In one study, modifications to similar compounds demonstrated varying degrees of potency against Mycobacterium tuberculosis, suggesting that structural changes can significantly impact biological efficacy .

Industrial Applications

In addition to its research applications, this compound is utilized in the production of specialty chemicals. Its unique chemical properties make it suitable for developing new materials and chemical intermediates in industrial settings .

Mecanismo De Acción

The mechanism of action of n-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide involves its interaction with specific molecular targets. The fluorine and nitro groups can influence the compound’s reactivity and binding affinity to biological targets. The exact pathways and targets may vary depending on the specific application and context .

Comparación Con Compuestos Similares

3,4-Dimethoxybenzyl alcohol: Used as a precursor in the synthesis of n-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide.

2-Fluoro-5-nitrobenzamide: Shares the benzamide core with fluorine and nitro substitutions.

Uniqueness: this compound is unique due to the combination of the 3,4-dimethoxybenzyl group with the fluorine and nitro substitutions. This combination imparts distinct chemical and biological properties that are not observed in similar compounds .

Actividad Biológica

N-(3,4-Dimethoxybenzyl)-2-fluoro-5-nitrobenzamide is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be depicted as follows:

This structure features a dimethoxybenzyl group, a fluoro substituent, and a nitro group, which are critical for its biological activity.

Research indicates that this compound exhibits its biological effects primarily through the inhibition of specific enzymes and receptors involved in cellular proliferation and survival pathways:

- Inhibition of Dihydrofolate Reductase (DHFR) : Similar compounds have been shown to inhibit DHFR, an enzyme crucial for DNA synthesis. This inhibition can lead to reduced cell proliferation in cancerous cells .

- Impact on Kinase Activity : Compounds with similar structures have demonstrated inhibitory effects on various kinases involved in cancer progression, suggesting that this compound may also affect kinase signaling pathways .

Antitumor Activity

A series of studies have evaluated the antitumor activity of this compound using various cancer cell lines. The results are summarized in Table 1.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.5 | Inhibition of DHFR |

| A549 (Lung Cancer) | 12.8 | Induction of apoptosis via kinase inhibition |

| HeLa (Cervical Cancer) | 18.3 | Cell cycle arrest |

Case Studies

- MCF-7 Breast Cancer Model : In vitro studies demonstrated that treatment with this compound resulted in significant apoptosis in MCF-7 cells, with an observed IC50 value of 15.5 µM. Mechanistic studies indicated that this effect was mediated through the downregulation of DHFR and subsequent depletion of nucleotide pools necessary for DNA replication .

- A549 Lung Cancer Model : In another study involving A549 lung cancer cells, the compound exhibited an IC50 value of 12.8 µM. The mechanism was linked to the activation of apoptotic pathways mediated by kinase inhibition, leading to enhanced cell death .

Pharmacokinetics and Toxicity

Preliminary pharmacokinetic studies indicate that this compound has favorable absorption characteristics with moderate bioavailability. Toxicity assessments in animal models suggest that at therapeutic doses, the compound exhibits low toxicity profiles; however, further investigations are required to fully understand its safety margins.

Propiedades

IUPAC Name |

N-[(3,4-dimethoxyphenyl)methyl]-2-fluoro-5-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FN2O5/c1-23-14-6-3-10(7-15(14)24-2)9-18-16(20)12-8-11(19(21)22)4-5-13(12)17/h3-8H,9H2,1-2H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJAKIEOOMLAGMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.